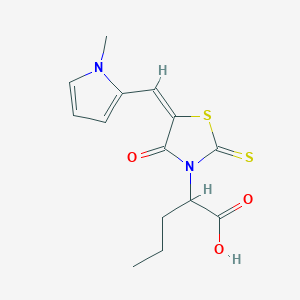
(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antitumor Properties
A study demonstrated that thioxothiazolidin-4-one derivatives, structurally related to (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, significantly inhibited tumor growth and angiogenesis in mouse models. These compounds effectively reduced tumor volume, cell number, and prolonged the life span of tumor-bearing mice, indicating potential as anticancer agents (Chandrappa et al., 2010).
Antibacterial Activity
Research involving similar thioxothiazolidin-4-one derivatives has shown promising antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. The synthesized compounds in this study displayed minimum inhibitory concentration values as low as 2-4 µg/mL, highlighting their potential in combating drug-resistant bacterial infections (Ming-Xia Song et al., 2015).
Development of Fluorescent Chemical Sensors
A study synthesized a derivative of (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid for the selective detection of Co^2+ ions. This compound demonstrated a strong fluorescent quenching effect in the presence of Co^2+, suggesting its potential as a selective fluorescent chemical sensor for cobalt ions (Li Rui-j, 2013).
Synthesis of Novel Chromophores
Another study involved the synthesis of chromophores structurally related to (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. These chromophores displayed intriguing photophysical properties and were investigated for their potential in intramolecular charge transfer and as fluorescent probes (Mahesh Jachak et al., 2021).
Trypanocidal and Anticancer Activity
A research study synthesized 5-enamine-4-thiazolidinone derivatives, similar in structure to the compound , and evaluated their trypanocidal and anticancer activities. Several of these compounds inhibited Trypanosoma brucei species at sub-micromolar concentrations and demonstrated significant anticancer activity against various human tumor cell lines (S. Holota et al., 2019).
Properties
IUPAC Name |
2-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-3-5-10(13(18)19)16-12(17)11(21-14(16)20)8-9-6-4-7-15(9)2/h4,6-8,10H,3,5H2,1-2H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEJRFGNFVCDHD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CN2C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2485139.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)
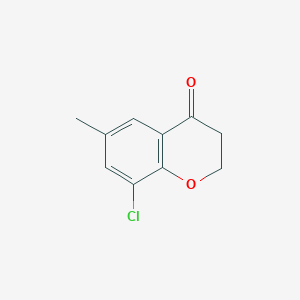
![2-Thiophenecarboxamide, 5-[6-[(1-methyl-4-piperidinyl)oxy]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B2485145.png)
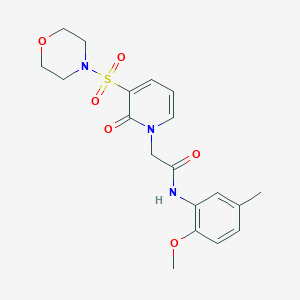
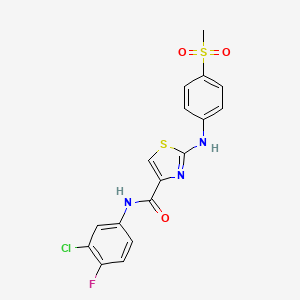
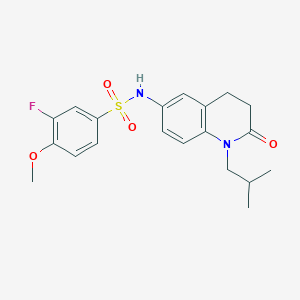
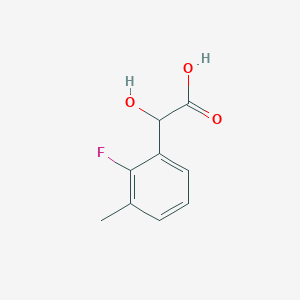

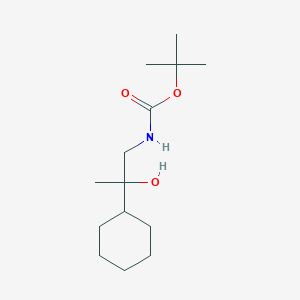
![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
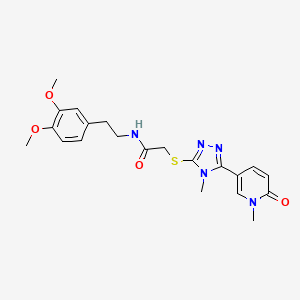
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)
![N-[(2-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2485162.png)
